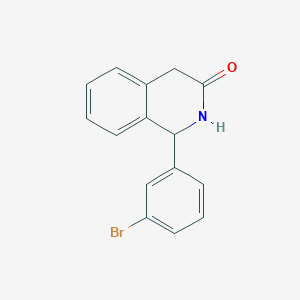
1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as 3-Bromo-1,4-dihydroisoquinolin-2(1H)-one, is a chemical compound that belongs to the class of isoquinolinone derivatives. It has been studied for its potential pharmacological properties, including its ability to act as a dopamine D3 receptor antagonist and its potential as an anti-cancer agent. In
Mecanismo De Acción
The exact mechanism of action of 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone is not fully understood. However, it has been suggested that its dopamine D3 receptor antagonism may be responsible for its potential therapeutic effects in drug addiction and other psychiatric disorders. In terms of its anti-cancer properties, it has been suggested that the compound may work by inducing apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have potential as a dopamine D3 receptor antagonist, which could make it useful in the treatment of drug addiction and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone in lab experiments is that it has been well-studied for its potential pharmacological properties. This means that researchers have a good understanding of its mechanism of action and potential therapeutic uses. However, one limitation is that more research is needed to fully understand its effects and potential side effects.
Direcciones Futuras
There are several areas of future research that could be explored with regards to 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone. One area is the potential use of this compound as a treatment for drug addiction and other psychiatric disorders. Further research is needed to determine its efficacy and potential side effects in humans.
Another area of future research is the development of new anti-cancer agents based on the structure of this compound. Researchers could explore the structure-activity relationship of this compound to identify new compounds with improved anti-cancer properties.
Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. This could involve further studies in animal models and clinical trials in humans.
Métodos De Síntesis
The synthesis of 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been described in the literature. One method involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol to form 3-bromo-1-phenylprop-2-en-1-one. This intermediate is then reacted with ammonium acetate and sodium borohydride in ethanol to form the desired product.
Aplicaciones Científicas De Investigación
1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been studied for its potential pharmacological properties. One area of research has focused on its ability to act as a dopamine D3 receptor antagonist. Dopamine D3 receptors are a subtype of dopamine receptors that are involved in the regulation of reward and motivation. Antagonists of this receptor have been explored as potential treatments for drug addiction and other psychiatric disorders.
Another area of research has focused on the potential anti-cancer properties of this compound. Studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound may work by inducing apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14(18)17-15/h1-8,15H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUPXOFWHCYEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC1=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(methylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5235200.png)
![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
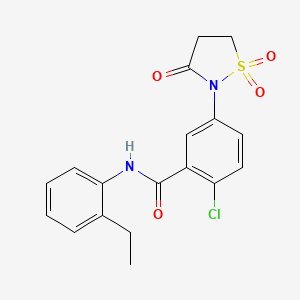
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235220.png)
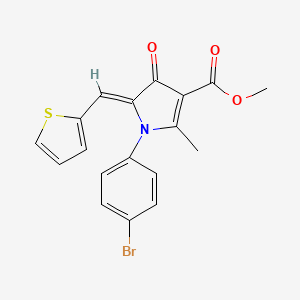
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5235234.png)
![3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5235257.png)
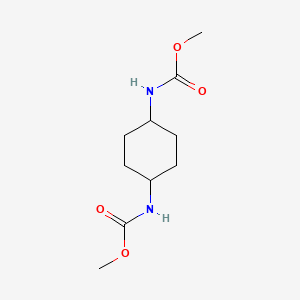
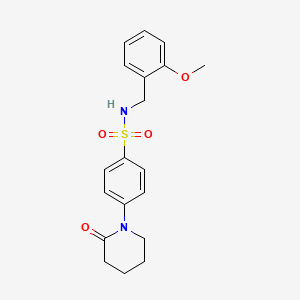
![2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5235276.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5235280.png)
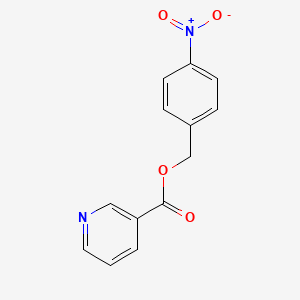
![11-(3-hydroxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235284.png)